Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate N-Myristoyl-N-methyltaurine Sodium Salt functions as a low irritating detergent for scalp and hair.

Brand Name: Vulcanchem
CAS No.: 18469-44-8
VCID: VC21053159
InChI: InChI=1S/C17H35NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)18(2)15-16-23(20,21)22;/h3-16H2,1-2H3,(H,20,21,22);/q;+1/p-1
SMILES: CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]
Molecular Formula: C17H34NNaO4S
Molecular Weight: 371.5 g/mol

Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate

CAS No.: 18469-44-8

Cat. No.: VC21053159

Molecular Formula: C17H34NNaO4S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate - 18469-44-8

Specification

CAS No. 18469-44-8
Molecular Formula C17H34NNaO4S
Molecular Weight 371.5 g/mol
IUPAC Name sodium;2-[methyl(tetradecanoyl)amino]ethanesulfonate
Standard InChI InChI=1S/C17H35NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)18(2)15-16-23(20,21)22;/h3-16H2,1-2H3,(H,20,21,22);/q;+1/p-1
Standard InChI Key HJXBXTZDPSSEST-UHFFFAOYSA-M
Isomeric SMILES CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]
SMILES CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Introduction

Chemical Properties and Structure

Molecular Composition and Structural Features

Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate has a molecular formula of C17H34NNaO4S and a molecular weight of 371.5 g/mol . The IUPAC name for this compound is sodium;2-[methyl(tetradecanoyl)amino]ethanesulfonate.

The chemical structure features several key components:

  • A tetradecanoyl (myristoyl) chain, which is a 14-carbon fatty acid chain that forms the hydrophobic portion

  • A methyl-substituted nitrogen atom that connects the fatty acid chain to the hydrophilic group

  • An ethanesulfonate group with a sodium counterion that constitutes the hydrophilic portion of the molecule

This amphiphilic structure, containing both hydrophobic and hydrophilic regions, is essential for its surface-active properties.

Structural Identifiers and Chemical Representation

The compound can be represented through various chemical notation systems, which are valuable for database searches and structural analysis in computational chemistry.

Table 1. Structural Identifiers of Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate

IdentifierValue
CAS Number18469-44-8
IUPAC Namesodium;2-[methyl(tetradecanoyl)amino]ethanesulfonate
Molecular FormulaC17H34NNaO4S
Molecular Weight371.5 g/mol
Standard InChIInChI=1S/C17H35NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)18(2)15-16-23(20,21)22;/h3-16H2,1-2H3,(H,20,21,22);/q;+1/p-1
Standard InChIKeyHJXBXTZDPSSEST-UHFFFAOYSA-M
Isomeric SMILESCCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]
PubChem Compound ID23664339

The parent compound of Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate is Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]- (CID 87661) .

Applications in Pharmaceutical Research

Enhancing Drug Absorption

One of the most significant applications of Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate (sodium methyl myristoyl taurate, MMT) is in pharmaceutical research, particularly for enhancing the absorption of poorly water-soluble drugs. A study published in the Biological and Pharmaceutical Bulletin (2017) investigated the effects of various N-acyl taurates, including MMT, on the intestinal absorption of curcumin (CUR), a compound known for its poor water solubility and absorption .

The research demonstrated that MMT significantly enhanced the intestinal absorption of curcumin in rats. As shown in Table 2, when curcumin was co-administered with 1% (w/v) MMT, its area under the curve (AUC) increased to 3.9±1.1 μg/mL·min, representing a 43-fold enhancement compared to curcumin alone .

Table 2. Pharmacokinetic Parameters of Curcumin with Various N-acyl Taurates

GroupCmax (μg/mL)Tmax (min)AUC0→240 min (μg/mL·min)Enhancement Ratio
CUR0.004±0.00430±00.090±0.0901
+1% (w/v) MMT0.037±0.00760±173.9±1.1*43
+1% (v/v) CMT0.027±0.00530±03.8±0.68*42
+1% (v/v) LMT0.016±0.00727±124.2±0.34**47
+1% (w/v) PMT0.003±0.00160±00.10±0.0201
+1% (w/v) SMT0.020±0.001150±241.9±1.621

Note: Results are expressed as the mean±S.E. of 3–4 experiments. *p<0.05, **p<0.01, compared with CUR (control) .

Solubility Enhancement Properties

The effectiveness of Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate as a solubility enhancer is another critical aspect of its pharmaceutical applications. The same study evaluated the solubilizing ability of various N-acyl taurates for curcumin, and the results revealed significant differences among compounds with different chain lengths .

Table 3. Solubility of Curcumin in Various N-acyl Taurate Solutions

GroupSolubility (μg/mL)Enhancement Ratio
CUR0.007±0.0011
+1% (w/v) MMT5.7±0.88***814
+1% (v/v) CMT35±0.34***5000
+1% (v/v) LMT29±0.69***4143
+1% (w/v) PMT0.63±0.1490
+1% (w/v) SMT0.73±0.10104

Note: Results are expressed as the mean±S.E. of at least three experiments. ***p<0.001, compared with CUR (control) .

MMT increased the solubility of curcumin to 5.7±0.88 μg/mL, representing an 814-fold enhancement compared to curcumin in buffer alone. This substantial improvement in solubility contributes to the enhanced bioavailability observed in the absorption studies .

Mechanisms of Action

Absorption Enhancement Mechanisms

The research on Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate provides insights into the mechanisms by which it enhances drug absorption. The 2017 study utilized Caco-2 cell monolayers, a model of the intestinal epithelium, to investigate these mechanisms .

The findings suggest that the intestinal absorption enhancement by MMT and other N-acyl taurates can be attributed to a synergistic effect of two primary mechanisms:

  • Increased drug solubility: MMT significantly enhances the solubility of poorly water-soluble compounds like curcumin, as demonstrated by the 814-fold increase in solubility .

  • Enhanced permeability: The study indicated that N-acyl taurates can reduce the transepithelial electrical resistance (TEER) value of Caco-2 cells, suggesting an effect on tight junctions that increases paracellular permeability .

This dual mechanism explains the significant enhancement in bioavailability observed when curcumin was co-administered with MMT.

Comparative Analysis with Similar Compounds

Structure-Activity Relationships Among N-acyl Taurates

Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate belongs to a family of N-acyl taurates that includes compounds with different fatty acid chain lengths. The research data reveals interesting structure-activity relationships among these compounds .

Based on the experimental results, there are notable differences in the solubilizing ability and absorption enhancement properties of these compounds, which can be summarized as follows:

  • Solubilizing ability: CMT > LMT > MMT > SMT > PMT

  • Absorption enhancement (based on AUC): LMT > MMT > CMT > SMT > PMT

These variations can be attributed to the different chain lengths and chemical structures of the compounds, which affect their amphiphilic properties and interactions with biological membranes and drug molecules .

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